molecular formula C20H20Cl2N2 B1590128 N-((2-Chloro-3-((phenylimino)methyl)cyclohex-2-en-1-ylidene)methyl)aniline hydrochloride CAS No. 63857-00-1

N-((2-Chloro-3-((phenylimino)methyl)cyclohex-2-en-1-ylidene)methyl)aniline hydrochloride

Cat. No. B1590128
CAS RN: 63857-00-1
M. Wt: 359.3 g/mol
InChI Key: VFKQWKQWRNVXTA-JLTRPUCESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-((2-Chloro-3-((phenylimino)methyl)cyclohex-2-en-1-ylidene)methyl)aniline hydrochloride” is a research compound . It is used as an intermediate in the synthesis of the drug Telmisartan .


Molecular Structure Analysis

The molecular formula of this compound is C20H20Cl2N2 . The average mass is 359.292 Da and the monoisotopic mass is 358.100342 Da .

Scientific Research Applications

Chemical Reactions and Synthesis

  • The compound undergoes cyclization reactions under various conditions, yielding products like quinolines and 1-iodohexahydrocarbazole. These reactions highlight its potential in synthesizing heterocyclic compounds, which are important in pharmaceuticals and materials science (Gataullin et al., 2001).

  • It has been used to create anilides and amidines, demonstrating its versatility in organic synthesis. The compound's reactions with phosphorus pentoxide (P2O5) and phosphorus pentachloride (PCl5) lead to the formation of quinolines, which are valuable in various chemical applications (Gataullin et al., 2001).

  • Investigations into the cyclopalladation of aniline derivatives, including compounds similar to N-((2-Chloro-3-((phenylimino)methyl)cyclohex-2-en-1-ylidene)methyl)aniline hydrochloride, have been carried out. This research is significant in the field of organometallic chemistry and catalysis (Mossi et al., 1992).

Potential in Material Science

  • The compound's derivatives have been explored for the synthesis of polymers and materials, particularly through reactions with cyclic α,β-unsaturated carbonyl compounds. Such research underlines the compound's potential in developing new materials with unique properties (Lenhart & Bach, 2014).

Bioactive Compound Synthesis

  • Schiff’s Bases of 4-Chloro-3-coumarin aldehyde, structurally related to the compound , have been synthesized and evaluated for antimicrobial activity. This indicates the compound's potential role in the development of new antimicrobial agents (Bairagi et al., 2009).

Advanced Organic Chemistry Applications

  • The compound has been utilized in the generation of phenylnitrenium ions, which are crucial intermediates in advanced organic synthesis. This demonstrates its role in facilitating complex organic reactions (Takeuchi et al., 1985).

Tautomeric Studies

  • Studies on tautomers of compounds structurally related to N-((2-Chloro-3-((phenylimino)methyl)cyclohex-2-en-1-ylidene)methyl)aniline hydrochloride have been conducted, providing insights into the stability of various tautomeric forms, crucial in understanding chemical reactivity and properties (Dobosz et al., 2020).

properties

IUPAC Name

N-[(E)-[2-chloro-3-(phenyliminomethyl)cyclohex-2-en-1-ylidene]methyl]aniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN2.ClH/c21-20-16(14-22-18-10-3-1-4-11-18)8-7-9-17(20)15-23-19-12-5-2-6-13-19;/h1-6,10-15,22H,7-9H2;1H/b16-14+,23-15?;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFKQWKQWRNVXTA-JLTRPUCESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=CNC2=CC=CC=C2)C(=C(C1)C=NC3=CC=CC=C3)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C/C(=C\NC2=CC=CC=C2)/C(=C(C1)C=NC3=CC=CC=C3)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((2-Chloro-3-((phenylimino)methyl)cyclohex-2-en-1-ylidene)methyl)aniline hydrochloride

CAS RN

63857-00-1
Record name N,N'-((2-Chlorocyclohex-1-en-1 -yl-3-ylidene)di(E)methylylidene)dianiline hydrochloride (1:1)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063857001
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-[{2-Chloro-3-[(phenylimino)methyl]-2-cyclohexen-1-ylidene}methyl]aniline hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.112.994
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-((2-Chloro-3-((phenylimino)methyl)cyclohex-2-en-1-ylidene)methyl)aniline hydrochloride
Reactant of Route 2
N-((2-Chloro-3-((phenylimino)methyl)cyclohex-2-en-1-ylidene)methyl)aniline hydrochloride
Reactant of Route 3
N-((2-Chloro-3-((phenylimino)methyl)cyclohex-2-en-1-ylidene)methyl)aniline hydrochloride

Citations

For This Compound
4
Citations
A Gandioso, E Izquierdo‐García… - … A European Journal, 2023 - Wiley Online Library
Light‐activated treatments, such as photodynamic therapy (PDT), provide temporal and spatial control over a specific cytotoxic response by exploiting toxicity differences between …
S Yang, F Zhou, X Yao, W Liu, W Zhu, X Qian… - Sensors and Actuators B …, 2021 - Elsevier
Hydrogen sulfide (H 2 S) plays an important role in the regulation of many physiological processes, and it is closely related to many diseases. Since H 2 S cannot be supplied directly, …
Number of citations: 27 www.sciencedirect.com
L Filipová - is.muni.cz
My dissertation thesis was focused on the synthesis of new photoactivatable compounds and studying their photochemical properties and behavior. The results summarized in this …
Number of citations: 2 is.muni.cz
H Wang, S Wang, X Zhu, W Ding, T Shen… - International Journal …, 2022 - Taylor & Francis
Purpose To develop an iron-based solid lipid nanoparticle (SLN) absorbable by the intestinal wall and assess the differential diagnostic value of intestinal lesions in magnetic …
Number of citations: 1 www.tandfonline.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.